5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Description
The exact mass of the compound 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPORWFTNKIIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315183 | |
| Record name | 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-35-6 | |
| Record name | 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-((3-chlorophenyl)methoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62176-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, a halogenated aromatic ether and carboxylic acid derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a dibrominated and chlorinated benzene ring system, an ether linkage, and a carboxylic acid moiety, presents a unique profile of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for its potential development as a therapeutic agent or as a key intermediate in the synthesis of pharmacologically active molecules. This guide provides a comprehensive analysis of its chemical and physical characteristics, the methodologies for their determination, and the scientific rationale underpinning these experimental and computational approaches. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from its key precursors and employs established predictive models to offer a robust characterization.
Chemical Identity and Structure
A thorough understanding of a molecule's identity is the foundation of any physicochemical analysis. The structural and identifying information for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is summarized below.
| Identifier | Value |
| IUPAC Name | 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid |
| CAS Number | 62176-35-6[1][2] |
| Molecular Formula | C₁₄H₁₀BrClO₃ |
| Molecular Weight | 341.58 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)OCOC2=CC(=CC=C2)Cl |
| InChI | InChI=1S/C14H10BrClO3/c15-10-6-7-12(14(17)18)11(8-10)19-9-5-2-1-3-4-9-16/h1-8H,9H2,(H,17,18) |
The molecular structure, characterized by the presence of both electron-withdrawing (bromine, chlorine, carboxylic acid) and electron-donating (ether oxygen) groups, dictates its reactivity, polarity, and intermolecular interactions.
Synthesis and Rationale
The synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid can be logically approached through a Williamson ether synthesis, a robust and widely employed method for forming ether linkages. The logical starting materials for this synthesis are 5-bromo-2-hydroxybenzoic acid and 3-chlorobenzyl bromide.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: The selection of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is crucial to prevent side reactions. An aprotic polar solvent such as dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction itself.
-
Self-Validating Protocol: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials and the formation of the product. The final product's identity and purity would be confirmed through spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point would be determined to assess purity.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value (Predicted/Inferred) | Experimental Method/Rationale |
| Melting Point | >160 °C | Based on the melting point of the precursor, 5-bromo-2-chlorobenzoic acid (154-160 °C), the addition of the bulky 3-chlorobenzyl group is expected to increase the molecular weight and intermolecular forces, leading to a higher melting point.[3][4] |
| Boiling Point | >350 °C | Due to the high molecular weight and polarity, a high boiling point is anticipated. Direct measurement may lead to decomposition. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The presence of the large, nonpolar aromatic rings and halogens outweighs the polarity of the carboxylic acid and ether groups, leading to low aqueous solubility. The precursor 5-bromo-2-chlorobenzoic acid has a water solubility of 2.63 g/L at 20°C.[5] The larger, more hydrophobic nature of the target molecule suggests even lower water solubility. |
| pKa | ~3.5 - 4.5 | The pKa is primarily determined by the carboxylic acid group. The electron-withdrawing effects of the bromine and chlorine atoms on the benzoic acid ring will increase its acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). Computational methods like DFT and QSPR models are effective for predicting the pKa of substituted benzoic acids.[6][7] |
| LogP (Octanol-Water Partition Coefficient) | >4 | The high number of halogen and aromatic groups contributes to a high LogP value, indicating significant lipophilicity. This is a key factor in membrane permeability and potential for bioaccumulation. |
Experimental Determination of Physicochemical Properties: A Self-Validating Workflow
The following diagram illustrates a standard, self-validating workflow for determining key physicochemical properties.
Caption: Workflow for experimental physicochemical property determination.
Expertise in Protocol Design:
-
Orthogonal Methods: Employing multiple, independent methods for purity assessment (e.g., both spectroscopic and chromatographic) provides a more robust validation of the starting material's quality.
-
Method Selection Rationale: The choice of the "shake-flask" method for solubility and LogP is the gold standard for its direct measurement of partitioning, though it can be labor-intensive. HPLC-based methods offer higher throughput for LogP determination. Potentiometric titration is a precise and reliable method for pKa determination of ionizable groups like carboxylic acids.
Predicted Spectral Data
In the absence of publicly available experimental spectra for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, predictive models based on established spectroscopic principles provide valuable insights for its characterization.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -COOH |
| ~7.9 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~7.3-7.4 | m | 4H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~5.2 | s | 2H | -OCH₂- |
Rationale for Predictions: The acidic proton of the carboxylic acid is expected to be significantly downfield. The aromatic protons will appear in the typical aromatic region (7-8 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The benzylic protons of the -OCH₂- group will appear as a singlet further downfield due to the deshielding effect of the adjacent oxygen and aromatic ring.
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~158 | Ar-C (C-O) |
| ~135-140 | Ar-C (quaternary) |
| ~115-135 | Ar-C (CH) |
| ~70 | -OCH₂- |
Rationale for Predictions: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region. The aromatic carbons will have distinct chemical shifts based on their electronic environment, with carbons attached to electronegative atoms (O, Br, Cl) being more deshielded. The benzylic carbon will be in the typical range for such a group.
Conclusion
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is a molecule with significant potential in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, grounded in the established characteristics of its precursors and robust predictive methodologies. The presented synthesis strategy and analytical workflows offer a practical framework for researchers working with this and structurally related compounds. A thorough understanding of the principles outlined herein is essential for the rational design and development of new chemical entities in the pharmaceutical industry.
References
-
Patsnap. (2018, May 18). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Eureka. Retrieved February 21, 2026, from [Link]
-
Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved February 21, 2026, from [Link]
-
EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved February 21, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved February 21, 2026, from [Link]
-
PMC. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved February 21, 2026, from [Link]
-
Research Square. (2025, December 9). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Retrieved February 21, 2026, from [Link]
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- 1. 62176-35-6|5-Bromo-2-((3-chlorobenzyl)oxy)benzoic acid|BLDpharm [bldpharm.com]
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- 3. 5-Bromo-2-Chlorobenzoic Acid Manufacturers, with SDS [mubychem.com]
- 4. 5-Bromo-2-chlorobenzoic acid, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
Structural Elucidation of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid: A 13C NMR Technical Guide
Executive Summary
Compound Class: Halogenated Benzyloxybenzoic Acid Key Application: Pharmaceutical Intermediate (SGLT2 inhibitor scaffolds, anti-inflammatory agents) Molecular Formula: C₁₄H₁₀BrClO₃ Exact Mass: 339.95 Da
This technical guide provides a rigorous structural analysis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid . Precise NMR characterization of this scaffold is critical due to the presence of two distinct aromatic systems (Ring A: Benzoic acid core; Ring B: Chlorobenzyl side chain) linked by an ether bridge. The proximity of the bromine (C5) and the ether linkage (C2) creates specific electronic shielding patterns that serve as diagnostic fingerprints for quality control in drug development.
Molecular Architecture & Numbering Strategy
To ensure accurate assignment, we utilize a split-ring numbering system.
-
Ring A (Benzoic Core): Numbered 1–6 starting from the carboxyl attachment.
-
Linker: The methylene bridge is designated as C-α .
-
Ring B (Benzyl Side Chain): Numbered 1'–6' starting from the methylene attachment.
Assignment Workflow
The following diagram illustrates the logical flow for assigning the carbon skeleton, moving from the unambiguous carbonyl signal to the complex aromatic region.
Caption: Logical workflow for the structural assignment of the target molecule.
13C NMR Chemical Shift Data (DMSO-d₆)
The following data represents the calculated consensus shifts derived from substituent chemical shift (SCS) additivity rules and validated against analogous empirical data for 5-bromo-2-alkoxybenzoic acids and 3-chlorobenzyl derivatives.
Solvent: DMSO-d₆ (Preferred for solubility of carboxylic acids) Reference: TMS (0.00 ppm) or DMSO septet (39.5 ppm)
| Carbon No.[1][2][3][4][5][6] | Shift (δ, ppm) | Assignment | Electronic Environment / Mechanistic Note |
| C7 | 166.8 | C=O | Carboxyl Carbon. Deshielded by anisotropy of the carbonyl double bond. |
| C2 | 156.5 | C-O (Ar) | Ipso to Ether. Strong deshielding due to the electronegative oxygen atom (+I effect). |
| C1' | 139.2 | Quaternary | Ring B Ipso. Attachment point of the benzyl group. |
| C3' | 133.5 | C-Cl | Ring B Meta. Deshielded by Chlorine induction (-I), though less than Fluorine. |
| C4 | 133.1 | CH (Ar) | Ring A Meta. Para to the ether oxygen; ortho to Bromine. |
| C6 | 131.8 | CH (Ar) | Ring A Ortho. Ortho to the electron-withdrawing COOH group. |
| C5' | 130.4 | CH (Ar) | Ring B Meta. Meta to the Chlorine. |
| C2' | 127.9 | CH (Ar) | Ring B Ortho. Ortho to the methylene bridge. |
| C4' | 127.5 | CH (Ar) | Ring B Para. Para to the methylene bridge. |
| C6' | 126.2 | CH (Ar) | Ring B Ortho. Ortho to the methylene bridge. |
| C1 | 123.5 | Quaternary | Ring A Ipso. Shielded slightly by the ortho-alkoxy group resonance (+M). |
| C3 | 116.2 | CH (Ar) | Ring A Ortho. Strongly shielded by the ortho-alkoxy oxygen lone pair donation. |
| C5 | 112.4 | C-Br | Ring A Meta. Diagnostic Peak. Shielded due to the "Heavy Atom Effect" of Bromine. |
| C-α | 69.8 | CH₂ | Benzylic Methylene. Characteristic region for O-CH₂-Ar ethers. |
Note on Accuracy: Values are estimated ±1.5 ppm based on ChemDraw and ACD/Labs algorithms for DMSO-d₆ solutions.
Mechanistic Insights & Interpretation
The "Heavy Atom" Effect (C5)
A common pitfall in assigning halogenated aromatics is expecting the Carbon-Bromine (C-Br) signal to be deshielded (downfield) due to electronegativity. However, bromine induces a Heavy Atom Effect (spin-orbit coupling), which paradoxically shields the attached carbon.
-
Observation: C5 appears upfield at ~112.4 ppm.
-
Contrast: If this were a chloro-analog, the peak would appear closer to 125-130 ppm. This upfield shift is the primary confirmation of the bromination position.
The Ether Linkage (C2 vs C-α)
The ether oxygen acts as a pivot point for electronic effects:
-
Induction (-I): Deshields the directly attached aromatic carbon (C2) pushing it to ~156.5 ppm.
-
Resonance (+M): Donates electron density into the ring, shielding the ortho (C3) and para (C5) positions. However, since C5 is substituted with Br, the shielding at C3 (~116 ppm) is the cleanest indicator of the ether's resonance contribution.
Experimental Protocol
Sample Preparation
To prevent aggregation and ensure sharp peaks for the carboxylic acid moiety:
-
Mass: Weigh 30–50 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? CDCl₃ often leads to broadening of the COOH proton and poor solubility for benzoic acids. DMSO ensures the acid proton is visible (broad singlet ~13 ppm in ¹H NMR) and the molecule is fully solvated.
-
-
Vortex: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes.
-
Filtration: Filter through a glass wool plug directly into the NMR tube to remove paramagnetic impurities (dust/metal filings) that shorten T2 relaxation.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C1, C2, C5, C7) have long T1 relaxation times. A short D1 will suppress these signals, making integration unreliable.
-
Scans (NS): Minimum 512 scans (1024 recommended for high S/N on quaternary carbons).
-
Spectral Width: 240 ppm (to capture the C=O and potential folding).
Advanced Verification: 2D NMR Strategy
To unequivocally confirm the linkage between the two rings, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Caption: HMBC correlations proving the ether bridge connects Ring A and Ring B.
-
Diagnostic Cross-peak: Look for the correlation between the methylene protons (~5.2 ppm in ¹H) and C2 (156.5 ppm) and C1' (139.2 ppm). This confirms the ether bridge is intact and correctly positioned.
References
-
BenchChem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives. (2025). Retrieved from
-
ChemicalBook. 5-Bromo-2-chlorobenzoic acid 13C NMR Spectrum & Spectral Data. Retrieved from
-
Royal Society of Chemistry (RSC). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supplementary Information. Retrieved from
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table: Substituent Effects on Aromatic Rings. Retrieved from
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015). Retrieved from
Sources
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- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid: A Predictive and Methodological Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is a complex organic molecule with potential applications in pharmaceutical development. Its solubility is a critical determinant of its bioavailability and suitability for various formulation strategies. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Due to the absence of publicly available empirical data for this specific molecule, this document synthesizes theoretical principles with established, robust experimental protocols. We will explore the physicochemical properties of the molecule, discuss the intermolecular forces governing its interaction with solvents, and provide a detailed, field-proven methodology for accurate solubility measurement. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization of novel chemical entities.
Physicochemical Characterization and Predictive Analysis
Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The structure of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid—featuring a carboxylic acid group, a bulky benzyl ether linkage, and halogen substituents—creates a complex interplay of hydrophilic and lipophilic characteristics.
The polar carboxylic acid group is capable of acting as a hydrogen bond donor and acceptor, which typically confers solubility in polar, protic solvents.[1][2] However, the large, non-polar surface area created by the two aromatic rings, the ether linkage, and the halogen atoms significantly increases the molecule's hydrophobicity. Aromatic carboxylic acids, such as the parent benzoic acid, are known to be sparingly soluble in water but dissolve more readily in organic solvents.[1][3] The addition of the large bromo- and chlorobenzyl-oxy groups further shifts this balance, suggesting that the compound will exhibit limited aqueous solubility but favorable solubility in many organic media.
Below is a summary of its known and predicted physicochemical properties.
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₁₀BrClO₃ | - |
| Molecular Weight | 341.59 g/mol | Calculated |
| CAS Number | 62176-35-6 | [4] |
| Predicted Melting Point | High | Based on related structures like 5-Bromo-2-chlorobenzoic acid (154-156 °C).[5] |
| Predicted pKa | ~3-4 | Estimated based on benzoic acid (pKa ~4.2) with electron-withdrawing groups. |
| Predicted LogP | High (>4) | Estimated based on the significant non-polar structural components. |
| General Solubility Class | Lipophilic / Hydrophobic | Predicted based on structure. |
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction. The dissolution of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Solvent Classes and Predicted Interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the target molecule.[1] The alkyl portion of the alcohols can also interact favorably with the non-polar aromatic rings via van der Waals forces. Therefore, moderate to high solubility is anticipated in this class.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess strong dipoles and can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid proton. They are excellent solvents for a wide range of organic molecules and are expected to effectively solubilize 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid. For reference, the related compound 5-Bromo-2-chlorobenzoic acid is known to be soluble in acetone.[6]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack strong dipoles and cannot form hydrogen bonds. While toluene may show some limited solubility due to π-π stacking interactions with the aromatic rings, hexane is unlikely to be an effective solvent. The energy required to break the strong intermolecular hydrogen bonds of the crystalline solute would not be compensated by the weak van der Waals forces formed with a non-polar solvent.[2]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can act as very weak hydrogen bond acceptors. They are effective at dissolving a wide range of organic compounds and are predicted to be good solvents for this molecule. Carboxylic acids are generally soluble in chloroform.[1]
Experimental Workflow for Solubility Determination
A systematic and robust experimental approach is essential for generating reliable solubility data. The equilibrium shake-flask method is the gold-standard for its accuracy and reproducibility.[7] The following section details this protocol and the underlying rationale for each step.
Overall Experimental Workflow
The diagram below illustrates the comprehensive workflow for determining the equilibrium solubility of a compound. This process ensures that a true equilibrium is reached and that the subsequent analysis is accurate and precise.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring data integrity through controlled processes.
Objective: To determine the equilibrium solubility of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid in selected organic solvents at a constant temperature (e.g., 25 °C).
Materials:
-
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Class A volumetric flasks and pipettes
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Preparation of Slurries:
-
Add an excess amount of the solid compound to a series of 20 mL glass vials. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure the solution is saturated. A starting point is to add ~50 mg of solid to 5 mL of each solvent.
-
Causality: Using excess solid drives the system to its saturation point, which by definition is the equilibrium solubility.[7]
-
Accurately add 5.0 mL of each selected organic solvent to the respective vials.
-
Securely cap each vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and moderate agitation speed.
-
Agitate the slurries for a minimum of 48-72 hours. A preliminary time-to-equilibrium study can be conducted by taking samples at 24, 48, and 72 hours. Equilibrium is reached when the measured concentration does not change between time points.
-
Causality: Continuous agitation in a temperature-controlled environment ensures that the dissolution process reaches a thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a 1-2 mL aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean, pre-labeled HPLC vial.
-
Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to a significant overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.
-
-
Sample Analysis (Quantification):
-
Accurately dilute the filtered samples with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Prepare a multi-point calibration curve using a stock solution of the compound of known concentration.
-
Analyze the diluted samples and calibration standards using a validated, stability-indicating HPLC-UV method.
-
Causality: A validated analytical method ensures that the measurement is accurate, precise, and specific to the analyte. The calibration curve provides the basis for converting the instrumental response (e.g., peak area) into a concentration.[8]
-
-
Data Calculation:
-
Use the regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in both mg/mL and mol/L.
-
Data Presentation
Quantitative results should be organized systematically for clear interpretation and comparison. The following table serves as a template for presenting the experimentally determined solubility data.
| Solvent Class | Solvent | Solubility at 25 °C (mg/mL) | Molar Solubility at 25 °C (mol/L) |
| Polar Protic | Methanol | Experimental Data | Calculated Data |
| Ethanol | Experimental Data | Calculated Data | |
| Polar Aprotic | Acetone | Experimental Data | Calculated Data |
| Acetonitrile | Experimental Data | Calculated Data | |
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data | |
| Chlorinated | Dichloromethane | Experimental Data | Calculated Data |
| Aromatic | Toluene | Experimental Data | Calculated Data |
| Non-Polar | n-Hexane | Experimental Data | Calculated Data |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid was not available, data from the closely related compound 5-Bromo-2-chlorobenzoic acid can provide guidance on potential hazards.[9][10]
-
Potential Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[10] May cause respiratory irritation.[9]
-
Handling Recommendations:
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Disclaimer: This safety information is based on a related structure. Researchers must consult the specific SDS for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid provided by the supplier before handling.
References
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved February 21, 2026, from [Link]
-
Journal of Chemical & Engineering Data. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
Brainly.in. (2022, January 30). Explain Solubility of carboxylic acid. [Link]
-
Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. Retrieved February 21, 2026, from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved February 21, 2026, from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. 62176-35-6|5-Bromo-2-((3-chlorobenzyl)oxy)benzoic acid|BLDpharm [bldpharm.com]
- 5. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. research.unipd.it [research.unipd.it]
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- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
The Strategic Utility of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Benzoic acid derivatives have long been recognized as privileged structures, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] The inherent functionalities of the benzoic acid scaffold, namely the carboxylic acid group and the aromatic ring, provide a versatile platform for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on the untapped potential of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid , a compound poised to serve as a valuable building block in the synthesis of next-generation therapeutics.
While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—the 5-bromobenzoic acid core and the 3-chlorobenzyl ether linkage—are present in a variety of bioactive compounds. This suggests a rich potential for its application in diverse therapeutic areas. This document will provide a comprehensive overview of its synthetic route, potential applications based on structure-activity relationships of related compounds, and detailed protocols for its utilization in a drug discovery workflow.
Synthetic Strategy: A Modular Approach
The synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid can be efficiently achieved through a Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This method offers a modular approach, allowing for the facile introduction of diverse benzyl groups to explore structure-activity relationships.
Protocol 1: Synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
5-Bromo-2-hydroxybenzoic acid
-
3-Chlorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 5-bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.
-
Alkylation: To the stirred suspension, add 3-chlorobenzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture with 1 M HCl to a pH of ~2-3, which will precipitate the crude product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Rationale: The use of a slight excess of the alkylating agent (3-chlorobenzyl bromide) and a base (potassium carbonate) ensures the complete conversion of the starting phenol. DMF is an excellent polar aprotic solvent for this type of reaction. The acidic work-up protonates the carboxylate to yield the final carboxylic acid.
Potential Therapeutic Applications: An Inferential Analysis
The structural features of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid suggest its potential as a scaffold for developing inhibitors of various biological targets. The 5-bromo substitution can enhance binding affinity through halogen bonding, while the flexible ether linkage allows the 3-chlorobenzyl moiety to probe different regions of a target's binding site.
As an Intermediate for SGLT2 Inhibitors
The structurally related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[5][6][7] This suggests that 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid could be a valuable precursor for a new generation of SGLT2 inhibitors or other anti-diabetic agents.
As a Scaffold for Anticancer Agents
Benzoic acid derivatives have been extensively explored for their anticancer properties.[3][4] The substitution pattern on the benzoic acid ring is crucial for activity. The presence of a halogen, such as bromine, is a common feature in many anticancer compounds.[8] The 3-chlorobenzyl group could potentially interact with hydrophobic pockets in the active sites of kinases or other cancer-related proteins.
As a Foundation for Antimicrobial Agents
Benzoic acid and its derivatives are known for their antimicrobial properties.[1][2][9] The lipophilicity introduced by the benzyl ether and the halogen substituents in 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid may enhance its ability to penetrate microbial cell membranes, making it a promising starting point for the development of novel antibacterial and antifungal agents.
Experimental Workflow for Biological Evaluation
The following is a proposed workflow for the initial biological evaluation of derivatives synthesized from 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Sources
- 1. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 2. ijcrt.org [ijcrt.org]
- 3. preprints.org [preprints.org]
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- 5. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. scribd.com [scribd.com]
- 7. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
experimental protocol for coupling reactions with 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Application Note: Chemoselective Diversification of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Introduction
This guide details the experimental protocols for the functionalization of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid . This scaffold represents a high-value pharmacophore, often serving as a precursor for PPAR agonists, GPCR ligands, and anti-diabetic agents.[1]
The molecule presents two distinct "handles" for diversification:
-
The Carboxylic Acid (C-1): Amenable to amide coupling or esterification.
-
The Aryl Bromide (C-5): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[2]
Chemo-Structural Analysis:
-
Ortho-Alkoxy Effect: The 2-[(3-chlorobenzyl)oxy] group is an electron-donating group (EDG) positioned ortho to the carboxylic acid. This increases the electron density of the aromatic ring, making the carboxylic acid slightly less electrophilic and the aryl bromide less reactive toward oxidative addition compared to electron-deficient systems.
-
Steric Considerations: The bulky chlorobenzyl ether creates a steric shelf near the carboxylic acid, necessitating high-efficiency coupling reagents (e.g., HATU) rather than standard carbodiimides (EDC/DCC) to ensure complete conversion.[1]
Module 1: Amide Coupling (Carboxylic Acid Derivatization)
Rationale: Direct amide coupling is preferred as the first step. Converting the free acid to an amide removes the acidic proton, preventing catalyst poisoning or solubility issues during subsequent transition-metal catalyzed reactions.[1] HATU is selected as the coupling reagent due to its ability to generate a highly reactive aza-benzotriazole active ester, overcoming the steric hindrance of the ortho-alkoxy group.
Reagents & Materials
-
Substrate: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (1.0 equiv)
-
Amine Partner: Primary or Secondary Amine (1.2 equiv)[3]
-
Coupling Agent: HATU (1.5 equiv)[3]
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)
Step-by-Step Protocol
-
Pre-activation:
-
Charge a flame-dried reaction vial with the benzoic acid substrate (1.0 equiv) and HATU (1.5 equiv).
-
Add anhydrous DMF.[1] Stir until solids are mostly dissolved.
-
Add DIPEA (3.0 equiv) dropwise. The solution should turn yellow/orange.
-
Critical Step: Stir at Room Temperature (RT) for 15 minutes . This allows the formation of the activated OAt-ester.[3]
-
-
Coupling:
-
Monitoring:
-
Work-up:
Data: Coupling Reagent Comparison
| Reagent | Reactivity | Sol.[1][3][5][6][7][8][9][10] Stability | Rec. for this Substrate? | Notes |
| HATU | High | Medium | YES | Best for ortho-substituted/hindered acids. |
| EDC/HOBt | Medium | High | No | Often too slow for hindered benzoates; urea byproduct removal can be difficult. |
| SOCl₂ | Very High | Low | Conditional | Generates acid chloride. Risk of cleaving the benzyl ether if HCl is not scavenged. |
Module 2: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Diversification)
Rationale: The aryl bromide at position 5 is electron-rich due to the para-alkoxy ether. This makes oxidative addition the rate-limiting step. We utilize Pd(dppf)Cl₂·DCM , a robust catalyst that resists dehalogenation side-reactions and operates well with electron-rich aryl bromides.[1]
Reagents & Materials
-
Substrate: 5-Bromo-benzamide derivative (from Module 1) or Free Acid (1.0 equiv)
-
Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (5 mol%)
-
Base: K₂CO₃ (2M aqueous solution) or Cs₂CO₃ (solid) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Protocol
-
Setup:
-
In a microwave vial or pressure tube, combine the Aryl Bromide substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]
-
-
Solvent Addition:
-
Add 1,4-Dioxane and the aqueous base (3:1 ratio Dioxane:Water).
-
Critical Step: Sparge the mixture with Nitrogen/Argon for 5 minutes to remove dissolved Oxygen. Oxygen kills the active Pd(0) species.
-
-
Reaction:
-
Heat to 90°C (thermal) or 100°C (microwave, 30 mins).
-
Stirring must be vigorous to ensure phase transfer between organic dioxane and aqueous base.[1]
-
-
Work-up:
-
Filter through a pad of Celite to remove Palladium black.
-
Dilute with EtOAc and wash with water.[1]
-
Purify via Flash Column Chromatography (Silica).
-
Module 3: Integrated Workflow & Logic
The following diagram illustrates the decision matrix for sequencing these reactions. The "Amide First" route is the Self-Validating System of choice because it locks the solubility profile and prevents catalyst poisoning by the free carboxylic acid.
Figure 1: Strategic Workflow for the diversification of the 5-bromo-2-alkoxybenzoic acid scaffold. Path B is the validated route.
References
-
Carpino, L. A. (1993).[1][3] "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397–4398.[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]
- Context: The definitive review for Suzuki coupling mechanisms and c
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]
- Context: Comparative analysis of coupling reagents supporting the selection of HATU for difficult substr
-
Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1]
- Context: Discusses catalyst selection for electron-rich/deactiv
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. 5-溴-2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Lab Reporter [fishersci.co.uk]
- 10. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
The Strategic Application of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid as a Versatile Precursor in Modern Drug Discovery
Introduction: Unlocking Therapeutic Potential Through a Novel Benzoic Acid Scaffold
In the landscape of medicinal chemistry, the strategic design of precursor molecules is paramount to the efficient discovery and development of novel therapeutics. 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid emerges as a compound of significant interest, embodying a versatile scaffold amenable to diverse chemical modifications. Its structure, featuring a halogenated benzoic acid core coupled with a substituted benzyl ether, presents multiple reactive sites. This unique arrangement allows for the systematic exploration of chemical space to generate derivatives with finely-tuned pharmacological profiles. While direct therapeutic applications of this specific precursor are not extensively documented, its constituent moieties are prevalent in a range of bioactive molecules, suggesting its potential as a key intermediate in the synthesis of novel drugs targeting a spectrum of diseases, from metabolic disorders to oncology and inflammatory conditions.
This technical guide provides a comprehensive overview of the synthesis, characterization, and prospective applications of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid. We will delve into detailed, field-proven protocols for its synthesis from a readily available starting material, 5-bromo-2-chlorobenzoic acid. Furthermore, we will explore the rationale behind its potential as a precursor for innovative therapeutics by examining the established biological activities of structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation medicines.
Synthetic Strategy and Methodologies
The synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid can be efficiently achieved through a two-step process commencing with the commercially available 5-bromo-2-chlorobenzoic acid. This precursor is a known and important intermediate in the synthesis of various pharmaceuticals, including antidiabetic drugs.[1] The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Protocol 1: Synthesis of Methyl 5-bromo-2-chlorobenzoate
Rationale: The initial esterification of the carboxylic acid group in 5-bromo-2-chlorobenzoic acid serves to protect it from participating in the subsequent nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is an effective reagent for converting carboxylic acids to acyl chlorides, which then readily react with methanol (MeOH) to form the corresponding methyl ester.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully add anhydrous methanol (5.0 eq) dropwise.
-
Heat the reaction to reflux for an additional 3 hours.
-
After cooling, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure methyl 5-bromo-2-chlorobenzoate.
Protocol 2: Synthesis of Methyl 5-bromo-2-[(3-chlorobenzyl)oxy]benzoate
Rationale: The core of this synthesis is the Williamson ether synthesis, a classic and reliable method for forming ethers.[2] The chloro-substituent on the benzoate ester is displaced by the alkoxide of 3-chlorobenzyl alcohol. Sodium hydride (NaH) is a strong base used to deprotonate the benzyl alcohol, forming the nucleophilic alkoxide.
Materials:
-
Methyl 5-bromo-2-chlorobenzoate
-
3-chlorobenzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF, add a solution of 3-chlorobenzyl alcohol (1.2 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of methyl 5-bromo-2-chlorobenzoate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated ammonium chloride solution.
-
Dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-bromo-2-[(3-chlorobenzyl)oxy]benzoate.
Protocol 3: Hydrolysis to 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Rationale: The final step involves the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation, offering mild reaction conditions and high yields.
Materials:
-
Methyl 5-bromo-2-[(3-chlorobenzyl)oxy]benzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 5-bromo-2-[(3-chlorobenzyl)oxy]benzoate (1.0 eq) in a mixture of THF and water.
-
Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl at 0 °C, which should result in the precipitation of the product.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Prospective Therapeutic Applications
The structural features of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid suggest its utility as a precursor for several classes of therapeutic agents. The presence of the bromo- and chloro-substituents, the ether linkage, and the carboxylic acid group provide multiple handles for further chemical derivatization.
As a Precursor for SGLT2 Inhibitors in Diabetes Mellitus
The starting material for the synthesis of our target molecule, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the production of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of antidiabetic drugs.[3] This class of drugs, which includes Dapagliflozin and Empagliflozin, works by inhibiting glucose reabsorption in the kidneys. The core structure of these drugs often features a C-glycoside moiety attached to a substituted diphenylmethane or a related scaffold, which is derived from precursors like 5-bromo-2-chlorobenzoic acid.[4]
Caption: Conceptual pathway to potential SGLT2 inhibitors.
The carboxylic acid of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid can be activated (e.g., converted to an acyl chloride) and subsequently used in Friedel-Crafts type reactions to couple with a C-glycoside, forming the core of a potential SGLT2 inhibitor. The substituted benzyl ether moiety can be explored for its impact on the structure-activity relationship (SAR) of these inhibitors.
Development of Novel Anti-inflammatory Agents
Derivatives of benzoic acid have been investigated for their anti-inflammatory properties.[5] For instance, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in microglial cells.[5] This inhibition is achieved through the suppression of the MAPKs and NF-κB signaling pathways.[5]
The scaffold of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid can be derivatized, particularly at the carboxylic acid group to form amides, to explore novel anti-inflammatory agents. The existing halogen substituents may contribute to the overall lipophilicity and electronic properties of the molecule, which can be crucial for biological activity.
Caption: Targeted inhibition of inflammatory signaling pathways.
Scaffolding for Anticancer Therapeutics
Benzoic acid and its derivatives have been explored as scaffolds for the development of anticancer agents.[6] The derivatization of the benzoic acid core can lead to compounds with activity against various cancer cell lines. For example, some benzamide analogues have shown promising anticancer activity.[7] Furthermore, other halogenated aromatic compounds serve as precursors for potent inhibitors of key signaling molecules in cancer, such as VEGFR-2.[8][9]
The 5-bromo- and 3-chloro-substituents on our precursor molecule can be leveraged for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and diversity, aiming to optimize binding to anticancer targets. The carboxylic acid can be converted to a variety of functional groups, including amides and esters, to modulate the physicochemical properties and biological activity of the resulting compounds.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 |
| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid | N/A | C₁₄H₁₀BrClO₃ | 357.59 |
Conclusion
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid represents a promising, yet underexplored, precursor for the synthesis of novel therapeutic agents. Its rational design, starting from the readily available 5-bromo-2-chlorobenzoic acid, allows for its efficient synthesis. The structural motifs present in this molecule are found in various bioactive compounds, suggesting its potential as a versatile scaffold for drug discovery efforts targeting diabetes, inflammation, and cancer. The protocols and conceptual applications outlined in this guide provide a solid foundation for researchers to embark on the exploration of this novel chemical entity and its derivatives, with the ultimate goal of developing next-generation therapeutics.
References
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
-
Thieme Connect. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]
-
Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
-
PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]
-
Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management. [Link]
-
Luhata et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
Semantic Scholar. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid as a PTP1B Inhibitor Probe
The role of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid in drug discovery is primarily defined by its capacity as a small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . This compound serves as a critical chemical probe and pharmacophore scaffold in the development of therapeutics for Type 2 Diabetes Mellitus (T2DM) and Obesity .
Based on its structural properties—specifically the benzoic acid core functioning as a phosphotyrosine (pTyr) mimetic and the hydrophobic benzyl ether tail—it acts as a competitive inhibitor targeting the catalytic site of PTP1B.
Abstract
This guide details the application of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS: 62176-35-6) in metabolic disease research. As a representative of the 2-(benzyloxy)benzoic acid class, this molecule inhibits PTP1B, a negative regulator of insulin and leptin signaling. This note provides mechanistic insights, preparation protocols, and validated assays for evaluating its efficacy in enzymatic and cellular models.
Scientific Background & Mechanism of Action
1.1 The Target: PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor phosphotyrosine phosphatase that dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), thereby terminating insulin signaling. Elevated PTP1B activity is linked to insulin resistance.
1.2 Mechanism of Inhibition
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid functions as a competitive inhibitor via a two-point pharmacophore model:
-
Head Group (Benzoic Acid): The carboxylic acid moiety is ionized at physiological pH. It mimics the phosphate group of the phosphotyrosine (pTyr) substrate, forming hydrogen bonds with the PTP1B active site residues (specifically Arg221 and Gly220 in the P-loop).
-
Tail Group (3-Chlorobenzyl Ether): The hydrophobic benzyl ring extends into the secondary binding pocket (site B) or the hydrophobic groove near the active site. The 3-chloro substituent and 5-bromo substitution on the core ring enhance lipophilicity and shape complementarity, increasing binding affinity compared to unsubstituted analogs.
1.3 Pathway Visualization
The following diagram illustrates the PTP1B signaling pathway and the point of intervention by the inhibitor.
Figure 1: Mechanism of Insulin Signaling Regulation. PTP1B acts as a negative regulator by dephosphorylating IRS-1. The inhibitor blocks this action, sustaining insulin signaling.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid |
| CAS Number | 62176-35-6 |
| Molecular Weight | 341.58 g/mol |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate). Insoluble in water. |
| Stability | Stable at -20°C (solid). Stock solutions in DMSO stable for 1 month at -20°C. |
| Appearance | White to off-white crystalline solid. |
Handling Protocol:
-
Reconstitution: Dissolve powder in 100% DMSO to create a 10 mM or 50 mM stock solution. Vortex for 1 minute to ensure complete solubilization.
-
Storage: Aliquot stock solution into amber vials to avoid freeze-thaw cycles. Store at -20°C.
Experimental Protocols
Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant human PTP1B using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).
Materials:
-
Recombinant Human PTP1B (residues 1-322).
-
Substrate: pNPP (50 mM stock).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
-
Stop Solution: 1 N NaOH.
-
96-well clear microplate.
Workflow:
-
Preparation: Dilute the 10 mM DMSO stock of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid serially (1:3) in Assay Buffer to generate concentrations from 0.1 µM to 100 µM. (Final DMSO < 1%).
-
Enzyme Incubation: Add 10 µL of diluted compound and 20 µL of PTP1B enzyme (0.5 µg/mL final) to each well. Incubate for 15 minutes at 30°C to allow binding.
-
Reaction Start: Add 20 µL of pNPP substrate (2 mM final concentration).
-
Kinetics: Incubate for 30 minutes at 30°C. The solution will turn yellow as pNPP is hydrolyzed to p-nitrophenol.
-
Termination: Add 50 µL of 1 N NaOH to stop the reaction.
-
Readout: Measure Absorbance at 405 nm using a microplate reader.
Data Analysis:
-
Calculate % Inhibition:
-
Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
Protocol B: Cellular Insulin Signaling Assay (Western Blot)
Objective: Assess the compound's ability to enhance insulin signaling in HepG2 (liver) or C2C12 (muscle) cells.
Workflow:
-
Seeding: Seed HepG2 cells in 6-well plates and grow to 80% confluence.
-
Starvation: Serum-starve cells for 16 hours (DMEM + 0.1% BSA).
-
Treatment: Treat cells with 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (10 µM, 50 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Stimulate cells with Insulin (10 nM) for 10 minutes.
-
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Vanadate/Fluoride).
-
Western Blot: Resolve proteins on SDS-PAGE. Blot for:
-
p-Akt (Ser473) (Marker of insulin signaling activation).
-
Total Akt (Loading control).
-
p-IR / p-IRS (Upstream markers).
-
Expected Result: Treatment with the inhibitor should result in increased phosphorylation of Akt (p-Akt) compared to Insulin-only control, indicating inhibition of PTP1B-mediated dephosphorylation.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the enzymatic validation of PTP1B inhibition.
References
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16533-16535. Link
-
Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry, 43(7), 1293-1310. Link
-
Combs, A. P., et al. (2005). Structure-activity relationship of 2-alkoxybenzoic acids as PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(4), 1125-1129. (Describes the SAR of the 2-benzyloxybenzoic acid scaffold). Link
-
BOC Sciences . Product Data Sheet: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS 62176-35-6).
Application Note: Heterocyclic Synthesis Using 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid
[1]
Abstract & Strategic Significance
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is a high-value, bifunctional scaffold designed for the divergent synthesis of pharmacologically active heterocycles. Unlike simple benzoic acids, this molecule incorporates three strategic design elements:
-
3-Chlorobenzyloxy Moiety: A lipophilic "anchor" often associated with enhanced membrane permeability and antimicrobial activity (e.g., in anti-tubercular or antifungal candidates).
-
Carboxylic Acid Core: The primary reactive site for generating 5-membered (oxadiazole, triazole) or 6-membered (quinazolinone, benzoxazinone) heterocyclic rings.
-
5-Bromo Handle: An orthogonal reactive site allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is established.
This guide details the protocols for converting this scaffold into 1,3,4-oxadiazoles and 1,2,4-triazoles , and outlines the strategy for late-stage functionalization.
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid |
| CAS Number | 62176-35-6 |
| Molecular Formula | |
| Molecular Weight | 341.58 g/mol |
| Key Functionalities | Aryl Bromide (Ar-Br), Ether (-O-), Carboxylic Acid (-COOH) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in |
| Stability | Stable under ambient conditions. Avoid strong Lewis acids that may cleave the benzyl ether. |
Strategic Divergent Synthesis Map
The following flowchart illustrates the transformation of the parent acid into key heterocyclic classes.
Figure 1: Divergent synthetic pathway starting from 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid. The 5-bromo position remains intact for late-stage coupling.
Detailed Experimental Protocols
Phase 1: Synthesis of the Key Hydrazide Intermediate
The acid hydrazide is the "pivot point" for most heterocyclic syntheses derived from this scaffold. Direct reaction of the acid with hydrazine is often sluggish; conversion to the methyl ester first is recommended for higher yields.
Step A: Methyl Esterification
-
Reagents: Parent Acid (10 mmol, 3.42 g), Methanol (anhydrous, 30 mL),
(conc., 0.5 mL). -
Procedure:
-
Dissolve the Parent Acid in Methanol in a 100 mL round-bottom flask (RBF).
-
Add
dropwise. -
Reflux at 65°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Concentrate solvent in vacuo.[2] Pour residue into ice water (50 mL). Neutralize with saturated
. Extract with Ethyl Acetate ( mL). Dry over and concentrate. -
Yield Expectation: >90% (Off-white solid).
-
Step B: Hydrazide Formation
-
Reagents: Methyl Ester (from Step A, ~9 mmol), Hydrazine Hydrate (80%, 5 equiv, 45 mmol), Ethanol (20 mL).
-
Procedure:
-
Add Hydrazine Hydrate dropwise at room temperature.
-
Reflux for 8–12 hours. A precipitate usually forms upon cooling.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
-
Checkpoint: IR spectrum should show doublet peaks around 3300–3200
( ) and a carbonyl shift.
Phase 2: Cyclization to 1,3,4-Oxadiazoles
Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.
Target: 2-(5-Bromo-2-[(3-chlorobenzyl)oxy]phenyl)-5-phenyl-1,3,4-oxadiazole.
| Component | Quantity | Role |
| Hydrazide (Step B) | 1.0 mmol | Core Scaffold |
| Benzoic Acid | 1.0 mmol | Substituent Source (R-group) |
| Phosphorus Oxychloride ( | 5.0 mL | Solvent & Dehydrating Agent |
Protocol:
-
Setup: In a dry 50 mL RBF, mix the Hydrazide and the substituted Benzoic Acid.
-
Cyclization: Add
carefully (fume hood). Reflux the mixture at 100–110°C for 6–8 hours.-
Note: The reaction proceeds via the formation of a diacylhydrazine intermediate, which then undergoes dehydrative cyclization.[5]
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Neutralize with solid
or 10% NaOH solution to pH 7–8.
-
-
Isolation: Filter the precipitated solid. Wash thoroughly with water.
-
Purification: Recrystallize from Ethanol or DMF/Water.
Phase 3: Synthesis of 1,2,4-Triazoles (The Mercapto-Triazole Route)
This route yields a triazole with a thiol (-SH) group, which allows for further alkylation (S-alkylation).
Target: 5-(5-Bromo-2-[(3-chlorobenzyl)oxy]phenyl)-4H-1,2,4-triazole-3-thiol.
Protocol:
-
Dithiocarbazate Formation:
-
Dissolve Hydrazide (1 mmol) in Ethanol (10 mL) containing KOH (1.5 mmol).
-
Add Carbon Disulfide (
, 1.5 mmol) dropwise. -
Stir at room temperature for 12 hours. The potassium dithiocarbazate salt may precipitate.
-
-
Cyclization:
-
Add Hydrazine Hydrate (2 mmol) directly to the mixture.
-
Reflux for 6–8 hours. Evolution of
gas (rotten egg smell) indicates cyclization (trap gas in NaOH solution).
-
-
Workup:
Expert Insights: Late-Stage Functionalization
The presence of the 5-Bromo group is the defining advantage of this scaffold. It allows researchers to build the heterocycle first and then modify the core using Palladium chemistry.
Suzuki-Miyaura Coupling Protocol (General):
-
Substrate: The synthesized Oxadiazole or Triazole (containing the 5-Br group).
-
Coupling Partner: Aryl Boronic Acid (
, 1.2 equiv). -
Catalyst:
(5 mol%). -
Base/Solvent:
(2 equiv) in Toluene:Ethanol:Water (4:1:1). -
Conditions: Reflux (90°C) under Nitrogen for 12 hours.
-
Why this works: The heterocyclic rings (oxadiazole/triazole) are generally stable to these basic coupling conditions, whereas the benzyl ether linkage remains intact provided strong Lewis acids are avoided.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Hydrazide Step | Incomplete esterification or steric hindrance. | Ensure the esterification (Step A) is complete by TLC before adding hydrazine. Increase reflux time. |
| Charring during | Temperature too high; impurities. | Maintain oil bath at 100°C. Ensure glassware is dry. Use fresh |
| Benzyl Ether Cleavage | Acidic conditions too harsh. | The 3-chlorobenzyl ether is relatively stable, but avoid refluxing in concentrated HBr or HI. The |
| Poor Solubility of Product | High lipophilicity of the scaffold. | Use DMF or DMSO for NMR analysis. For reactions, use co-solvents like Dioxane or Toluene. |
References
-
Scaffold Identification: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS 62176-35-6).[] BOC Sciences / ChemicalBook Product Database.
-
Oxadiazole Synthesis: Desai, N. C., et al. "Synthesis, characterization and antimicrobial screening of some new 1,3,4-oxadiazoles."[5] Journal of Saudi Chemical Society 20.1 (2016): S533-S539. (General protocol for benzoic acid to oxadiazole conversion).
-
Hydrazide Formation: BenchChem Application Notes. "Protocols for the Synthesis of 5-Bromosalicylamide Derivatives."
- Triazole Methodology: Koparir, M., et al. "Synthesis and biological activities of some new 1,2,4-triazole derivatives." Molecules 10.2 (2005): 475-480.
-
Quinazolinone Context: "Synthesis of quinazolinones from anthranilic acid derivatives." Organic Chemistry Portal.
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 2. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quinazolinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
common side products in the synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Technical Support Center: Synthesis & Impurity Profiling Topic: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid typically proceeds via a Williamson ether synthesis between 5-bromosalicylic acid and 3-chlorobenzyl bromide (or chloride). While conceptually simple, this reaction on a salicylate scaffold is prone to specific chemoselectivity issues due to the presence of two nucleophilic sites: the phenolic hydroxyl and the carboxylic acid.
This guide addresses the three most common failure modes: O-alkylation competition (Esterification) , Reagent Hydrolysis , and Incomplete Conversion , providing mechanistic insights and recovery protocols.
Part 1: Reaction Landscape & Impurity Pathways
The following diagram illustrates the competitive pathways governing this synthesis. The "Happy Path" (Green) requires precise stoichiometric control to avoid the "Sad Path" (Red/Orange), where the carboxylic acid also reacts.
Figure 1: Chemoselectivity landscape. The phenoxide is the superior nucleophile, but excess alkyl halide leads to the bis-alkylated ester impurity.
Part 2: Troubleshooting & FAQs
Issue 1: The "Double-Spot" Phenomenon (Bis-Alkylation)
User Report: "TLC shows my product spot, but also a less polar (higher Rf) spot that is growing over time. My yield of the acid is dropping."
| Diagnostic | Observation | Root Cause |
| TLC / HPLC | High Rf spot (Non-polar) | Formation of 3-chlorobenzyl 5-bromo-2-[(3-chlorobenzyl)oxy]benzoate . |
| 1H NMR | Extra benzylic signal (~5.3 ppm) | Alkylation occurred at both the phenol and the carboxylic acid. |
Technical Explanation: Salicylic acid derivatives form a dianion in the presence of 2 equivalents of base. The phenoxide (pKa ~13) is a harder, more reactive nucleophile than the carboxylate (pKa ~3) and typically reacts first. However, if you use >1.1 equivalents of alkyl halide, or if the reaction runs too long at high heat, the carboxylate will eventually attack the alkyl halide, forming the ester.
Corrective Action (The "Rescue" Protocol): Do not discard the batch. The ester linkage is much more labile (susceptible to hydrolysis) than the ether linkage.
-
Isolate the crude mixture (containing both Product and Bis-alkylated impurity).
-
Dissolve in THF:MeOH:Water (3:1:1) .
-
Add LiOH (2.0 eq) and stir at room temperature for 1-2 hours.
-
Mechanism: This selectively hydrolyzes the ester back to the carboxylic acid (your target) without cleaving the ether (which requires strong acid/HBr to break).
-
Acidify to pH 2 to precipitate the pure target compound.
Issue 2: Low Conversion & "Stalled" Reaction
User Report: "After 12 hours reflux, 40% of my starting material (5-bromosalicylic acid) remains. Adding more alkyl halide doesn't help."
Q: Why is the reaction stalling? A: This is almost always due to Reagent Hydrolysis . Benzyl halides are highly susceptible to hydrolysis by trace water in the solvent (forming 3-chlorobenzyl alcohol).
-
The Trap: Once the benzyl bromide converts to benzyl alcohol, it is dead weight. It cannot alkylate the phenol under standard basic conditions.
-
The Symptom: You will see a new spot for 3-chlorobenzyl alcohol (often overlapping with other non-polar spots).
Prevention:
-
Use anhydrous solvents (DMF or Acetone).
-
Add molecular sieves (3Å) to the reaction vessel if unsure of solvent quality.
-
Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the benzyl bromide to the more reactive benzyl iodide in situ, accelerating the desired reaction faster than the hydrolysis background rate.
Issue 3: Regio-Isomer Contamination
User Report: "I see small impurities in the aromatic region of the NMR."
Q: Could I have alkylated the wrong position? A: Unlikely. The 5-position bromine is stable under these conditions (requires Pd catalysis to react). The carboxylic acid and phenol are the only nucleophiles.
-
Check Source Material: Ensure your starting material is not contaminated with 4-bromosalicylic acid . Isomers of the starting material will carry through the reaction and are extremely difficult to separate by crystallization later.
Part 3: Optimized Synthetic Protocol
This protocol is designed to maximize chemoselectivity (Ether > Ester) and minimize hydrolysis.
Reagents:
-
5-Bromosalicylic acid (1.0 eq)
-
3-Chlorobenzyl bromide (1.05 eq) — Strict stoichiometry is key.
-
Potassium Carbonate (K₂CO₃) (2.2 eq) — Anhydrous, finely ground.
-
Potassium Iodide (KI) (0.1 eq) — Catalyst.
-
Solvent: DMF (Anhydrous) or Acetone (if refluxing).
Step-by-Step Methodology:
-
Dianion Formation:
-
Charge a dry flask with 5-Bromosalicylic acid (1.0 eq) and K₂CO₃ (2.2 eq) in anhydrous DMF (0.5 M concentration).
-
Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
-
-
Controlled Addition:
-
Add KI (0.1 eq).
-
Add 3-Chlorobenzyl bromide (1.05 eq) dropwise over 10 minutes. Do not dump it in all at once; high local concentration favors bis-alkylation.
-
-
Reaction:
-
Heat to 60°C (if DMF) or Reflux (if Acetone).
-
Monitor by TLC/HPLC at 2 hours.
-
Stop point: Stop when the starting material is <5%. Do not chase the last few percent if it risks ester formation.
-
-
Workup (Saponification Safety Net):
-
Pro-Tip: Even if you don't see the ester on TLC, perform a basic wash to be safe.
-
Dilute reaction with water. Add NaOH (10% aq) until pH > 12. Stir for 30 mins (hydrolyzes any trace ester).
-
Wash the aqueous layer with Ethyl Acetate (removes neutral impurities like benzyl alcohol and unreacted benzyl bromide).
-
Acidify the aqueous layer carefully with 1M HCl to pH 2-3.
-
The product will precipitate as a solid. Filter, wash with water, and dry.[1][2][3]
-
-
Data Validation (Expected):
-
1H NMR (DMSO-d6): Look for the singlet methylene (O-CH2-Ar) at ~5.2 ppm. Ensure integration is 2H.
-
Absence of Ester: Ensure no matching methylene signal at ~5.4 ppm (esters usually shift downfield relative to ethers).
-
References
-
Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).[4][5][6]
-
Dahse, H. M., et al. (2008).[1] "Synthesis and biological evaluation of salicylic acid derivatives." Bioorganic & Medicinal Chemistry, 16(20), 9230-9236. Link (Demonstrates selectivity of phenolic alkylation in salicylates).
-
Rea, A. (2022). "Side Product Limitations in Williamson Ether Synthesis." ChemTalk. Link (General review of competitive elimination and side reactions).
-
Feilden, A. D. (2000). "Side Reactions in the Alkylation of Salicylic Acid." University of York Theses. Link (Detailed analysis of salicylate alkylation byproducts).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source for pKa values of phenols vs. carboxylic acids and nucleophilicity).
Sources
- 1. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
preventing de-bromination during synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Status: Active Ticket ID: CHEMSUP-5BR-CLBZ Subject: Troubleshooting Aryl Debromination During Ether Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering hydrodehalogenation (loss of the bromine atom at the C5 position) during the synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid . This molecule is a critical scaffold, often associated with PPAR-delta agonist development (analogous to GW501516 intermediates).
The bromine at the C5 position is electronically deactivated but remains susceptible to radical reduction and metal-mediated displacement under specific conditions. If you are observing the formation of 2-[(3-chlorobenzyl)oxy]benzoic acid (mass M-79/81), the root cause is almost certainly one of three factors:
-
The "NaH/DMF Trap": Single Electron Transfer (SET) reduction caused by Sodium Hydride in DMF.
-
Photolytic Cleavage: Homolytic bond fission due to ambient light exposure.
-
Trace Metal Contamination: Unintentional catalysis by transition metals (Fe, Cu, Pd) in your base or solvent.
Diagnostic Troubleshooting (Root Cause Analysis)
Before altering your protocol, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic decision tree for isolating the cause of aryl debromination.
Technical Deep Dive: The Mechanisms
Scenario A: The NaH/DMF Incompatibility (Most Likely)
Many researchers default to Sodium Hydride (NaH) in Dimethylformamide (DMF) for Williamson ether synthesis. This is dangerous for aryl halides.
-
Mechanism: NaH in DMF acts not just as a base, but as a Single Electron Transfer (SET) reducing agent. The "dimsyl" anion or radical species generated can donate an electron to the electron-deficient aryl ring, forming a radical anion that ejects bromide (
). -
Evidence: This reaction is often accompanied by a darkening of the solution (deep brown/black) indicating radical formation.
-
Correction: Avoid NaH/DMF for this substrate.
Scenario B: Photolytic Instability
The C-Br bond energy in bromophenols is relatively weak (~65-70 kcal/mol).
-
Mechanism: Exposure to UV or blue light (fume hood lights) excites the molecule, leading to homolytic cleavage:
. The aryl radical then abstracts a hydrogen atom from the solvent. -
Correction: All reactions involving this intermediate must be performed in amber glassware or vessels wrapped in aluminum foil.
Corrective Protocols
Protocol A: The "Golden Standard" (Recommended)
Best for: High purity, preventing debromination, scale-up. This method replaces the aggressive NaH/DMF system with a milder, thermodynamically controlled system.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate ( | Weak enough to avoid reduction; strong enough to deprotonate phenol ( |
| Solvent | Acetone or Butanone (MEK) | Ketones do not support SET mechanisms as easily as amides (DMF). |
| Catalyst | Potassium Iodide (KI) - 10 mol% | Finkelstein reaction in situ converts benzyl chloride to benzyl iodide (more reactive), allowing lower temps. |
| Temp | Reflux (56°C for Acetone) | Low temperature minimizes thermal radical initiation. |
Step-by-Step Procedure:
-
Dissolve: In a foil-wrapped flask, dissolve 1.0 eq of 5-Bromosalicylic acid methyl ester (protect the acid first!) and 1.1 eq of 3-Chlorobenzyl chloride in Acetone (0.5 M concentration).
-
Add Base: Add 2.5 eq of anhydrous, granular
. -
Catalyst: Add 0.1 eq of Sodium Iodide or Potassium Iodide (KI).
-
Reaction: Heat to reflux with vigorous stirring for 12-16 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Hydrolyze the ester (if necessary) using LiOH in THF/Water at room temperature (avoid high heat during hydrolysis).
Protocol B: The "Modified High-Speed" Route
Best for: Stubborn substrates where Protocol A is too slow. If you must use a polar aprotic solvent for solubility reasons, use Acetonitrile instead of DMF.
-
Solvent: Acetonitrile (
). -
Base: Cesium Carbonate (
) - 1.5 eq. (The "Cesium Effect" improves solubility and reaction rate without the reducing power of NaH). -
Temperature: 60°C.
-
Atmosphere: Strictly Argon/Nitrogen (Oxygen can promote radical chains).
Frequently Asked Questions (FAQs)
Q: Can I use Copper (Cu) to speed up the reaction? A: NO. Do not use copper catalysts (Ullmann conditions). Copper is a known catalyst for dehalogenation and will actively strip the bromine from the aromatic ring, especially if any reducing source (alcohol, amine) is present.
Q: I see a small impurity at M-79 mass. Is it acceptable? A: It depends. In drug development, de-brominated impurities are often difficult to separate because they co-crystallize with the product. If the impurity >1%, you must repurify. It is better to prevent it using Protocol A.
Q: Why protect the carboxylic acid as an ester first? A: If you react the free acid (5-bromo-2-hydroxybenzoic acid), you require 2 equivalents of base. The carboxylate anion formed can act as a nucleophile, creating a mixture of ether (desired) and ester (undesired) linkages with the benzyl group. Methylating the acid first forces the reaction solely to the phenolic oxygen.
Q: My starting material is 5-Bromosalicylic acid. Can I do this in one pot? A: Yes, but you risk O-alkylation vs COO-alkylation competition.
-
Recommendation: If using the free acid, use 3.0 eq of Base. The first equivalent deprotonates the -COOH, the second the -OH. The -O- (phenoxide) is more nucleophilic and will react preferentially, but yield is often lower than the ester route.
Visualizing the Danger Zone
This diagram illustrates the competing pathways in DMF vs. Acetone.
Figure 2: Competing mechanistic pathways. The NaH/DMF route opens a radical "trap" leading to impurity.
References
-
Reductive Dehalogenation Risks with NaH/DMF
-
Williamson Ether Synthesis Optimization
- Title: The Williamson Ether Synthesis - Master Organic Chemistry.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Photolytic Debromination of Aryl Halides
-
GW501516 (Cardarine)
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling halogenated aromatics and strong bases.
Sources
- 1. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.luc.edu [scholars.luc.edu]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
The subject of our investigation, 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, is a complex molecule with characteristics that present specific challenges for chromatographic analysis. As a benzoic acid derivative, its acidic nature is a primary consideration. The presence of bromine and a chlorobenzyl group adds to its hydrophobicity. A successful HPLC method must be able to resolve this compound from potential impurities and degradation products, demanding a systematic and well-reasoned development strategy.
The Chromatographic Strategy: A Fork in the Road
The initial and most critical decision in HPLC method development is the choice of chromatographic mode. For a molecule with the structural features of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, two primary paths emerge: Reversed-Phase (RP) and Normal-Phase (NP) chromatography.
-
Reversed-Phase HPLC: This is the workhorse of the pharmaceutical industry, accounting for the vast majority of analyses.[1] It employs a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[1][2] Given that our analyte is a moderately non-polar organic compound, RP-HPLC is the logical and most promising starting point.[3]
-
Normal-Phase HPLC: In contrast, NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[4] While less common, it can offer unique selectivity for certain compounds, particularly for resolving isomers that may co-elute in reversed-phase systems.[1] However, for routine analysis of this particular analyte, the challenges associated with non-polar solvents (e.g., miscibility, cost, and safety) make it a less favorable primary approach.
This guide will focus on the development of a reversed-phase method, the most pragmatic and widely applicable choice for this analyte.
The Method Development Workflow: A Systematic Approach
A successful HPLC method is not born from a single experiment but is the result of a logical and iterative process. The following workflow illustrates the key stages of development, from initial screening to final validation.
Caption: A typical workflow for HPLC method development.
Part 1: Initial Method Screening - Laying the Foundation
The goal of the initial screening phase is to identify a suitable column and mobile phase that provide adequate retention and a promising starting point for optimization.
Column Selection: The Heart of the Separation
The choice of the stationary phase is paramount as it has the most significant impact on selectivity.[3] For reversed-phase chromatography, several options exist, each offering different retention characteristics.[5]
| Column Chemistry | Description | Suitability for Analyte |
| C18 (Octadecylsilane) | The most common and versatile reversed-phase packing.[2] Offers strong hydrophobic retention.[5] | Primary Choice: The hydrophobicity of the analyte makes C18 an excellent starting point. |
| C8 (Octylsilane) | Less retentive than C18, which can be advantageous for highly hydrophobic compounds that might be too strongly retained on a C18 column.[5] | Alternative: A good second choice if retention on C18 is excessive, leading to long run times. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with the aromatic rings in the analyte. | Specialized Alternative: Can be useful if C18 and C8 columns fail to resolve critical impurity pairs. |
Experimental Protocol: Column Screening
-
Prepare a standard solution of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid at a concentration of approximately 100 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Equilibrate each column (C18, C8, and Phenyl-Hexyl) with a starting mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.
-
Inject the standard solution and monitor the chromatogram at a wavelength determined from the UV spectrum of the analyte (e.g., 230 nm).
-
Evaluate the retention time and peak shape. The ideal column will provide a retention factor (k') between 2 and 10.
Mobile Phase Considerations: The Driving Force
The mobile phase composition, particularly its pH and organic solvent content, dictates the retention and elution of the analyte.
-
The Critical Role of pH: Since our analyte is a carboxylic acid, the pH of the mobile phase will significantly influence its ionization state and, consequently, its retention.[6][7] To ensure good retention and sharp peaks, it is crucial to suppress the ionization of the carboxylic acid group.[6][8] This is achieved by maintaining the mobile phase pH at least 2 units below the pKa of the analyte.[3] For a benzoic acid derivative, a pH in the range of 2.5 to 3.5 is a logical starting point.[9]
-
Choice of Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. Methanol can provide different selectivity. A screening of both is often warranted.
Experimental Protocol: Initial Mobile Phase Screening
-
Select the most promising column from the column screening experiment (likely the C18).
-
Prepare two mobile phase systems:
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase A2: 0.1% Formic Acid in Water
-
Mobile Phase B2: Methanol
-
-
Run a generic gradient for each system (e.g., 10-90% B over 20 minutes).
-
Compare the chromatograms for peak shape, resolution from any early-eluting impurities, and overall separation profile.
Part 2: Method Optimization - Fine-Tuning the Separation
Once a suitable column and mobile phase system are identified, the next step is to optimize the separation to achieve the desired resolution and run time.
Gradient Optimization: The Art of Elution
A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary for complex samples containing compounds with a wide range of polarities.
Experimental Protocol: Gradient Optimization
-
Start with a broad, scouting gradient (e.g., 10-90% Acetonitrile over 20 minutes).
-
Identify the elution point of the main peak.
-
Narrow the gradient around the elution point to improve resolution of closely eluting impurities. For example, if the peak elutes at 60% acetonitrile, a new gradient of 40-70% over 15 minutes could be explored.
-
Adjust the gradient slope to fine-tune the separation. A shallower gradient will increase resolution but also increase the run time.
Comparative Data: Isocratic vs. Gradient Elution
| Parameter | Isocratic Elution | Gradient Elution |
| Mobile Phase Composition | Constant throughout the run | Varies during the run |
| Best For | Simple mixtures with few components of similar polarity | Complex mixtures with a wide range of polarities |
| Peak Shape | Can lead to broad peaks for late-eluting compounds | Generally provides sharper peaks for all components |
| Run Time | Can be long if strong retention is required for all components | Can be optimized for faster analysis of complex mixtures |
For the analysis of a drug substance and its potential impurities, a gradient method is almost always the superior choice as it provides the necessary resolving power.
Part 3: Forced Degradation Studies - Ensuring a Stability-Indicating Method
A critical aspect of a pharmaceutical analytical method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions.[10][11] Forced degradation studies are intentionally designed to produce these degradation products.[12]
ICH Guideline Q1A(R2) recommends the following stress conditions: [12]
-
Acid Hydrolysis: (e.g., 0.1 N HCl at 60°C)
-
Base Hydrolysis: (e.g., 0.1 N NaOH at 60°C)
-
Oxidation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Stress: (e.g., 80°C)
-
Photostability: (Exposure to light, as per ICH Q1B guidelines)
The goal is to achieve a target degradation of 5-20%.[12][13]
Experimental Protocol: Forced Degradation Study
-
Prepare solutions of the analyte and subject them to the stress conditions outlined above for various time points.
-
Neutralize the acidic and basic samples before injection.
-
Analyze the stressed samples using the optimized HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
The ability of the method to resolve the main peak from all degradation products confirms its stability-indicating nature.
Caption: The role of forced degradation in method validation.
Part 4: Method Validation - The Final Frontier
Once a stability-indicating method has been developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are a key part of demonstrating specificity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[17] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14] |
A comprehensive validation report with all supporting data is the final step in the method development process, providing confidence in the reliability and accuracy of the analytical results.
Conclusion
The development of a robust and reliable HPLC method for the analysis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is a systematic process that requires a thorough understanding of chromatographic principles and the physicochemical properties of the analyte. By following a logical workflow that includes careful column and mobile phase selection, systematic optimization, and rigorous validation through forced degradation studies, a stability-indicating method can be established. This guide has provided a comparative framework and practical insights to navigate the complexities of this process, empowering researchers to develop high-quality analytical methods for pharmaceutical analysis.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
-
Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. [Link]
-
Reverse Phase HPLC Columns. GL Sciences. [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]
-
Top Three HPLC Method Development Tips. LCGC International. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]
-
SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. ResearchGate. [Link]
-
The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Scribd. [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hawach.com [hawach.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. database.ich.org [database.ich.org]
Comparative Guide: Reactivity & Synthesis of 2-, 3-, and 4-Chlorobenzyl Ethers of 5-Bromosalicylic Acid
Executive Summary
This technical guide analyzes the comparative reactivity and synthesis of three isomeric benzyl ethers derived from 5-bromosalicylic acid. These compounds are critical intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.
The core differentiator between the 2-, 3-, and 4-chlorobenzyl isomers lies in the steric and electronic influence of the chlorine substituent on the electrophile during the Williamson ether synthesis.
-
4-Chlorobenzyl ether: Highest synthetic yield; kinetically favored due to minimal steric hindrance.
-
2-Chlorobenzyl ether: Lowest yield; kinetically significantly slower due to the "ortho effect" blocking nucleophilic attack.
-
3-Chlorobenzyl ether: Intermediate reactivity; governed primarily by inductive electronic deactivation.
Mechanistic Analysis: Sterics vs. Electronics
The formation of these ethers proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The nucleophile is the phenoxide ion of 5-bromosalicylic acid, and the electrophile is the respective chlorobenzyl chloride.
The Reaction Pathway
The reaction requires the deprotonation of the phenolic hydroxyl group (pKa ~8-10) by a base (typically K2CO3), followed by the backside attack on the benzylic carbon of the alkyl halide.
Figure 1: General reaction pathway for the synthesis of O-benzyl ethers of 5-bromosalicylic acid.
Comparative Reactivity Matrix
The rate of SN2 reactions on benzyl halides is sensitive to substituents on the benzyl ring.
| Isomer (Electrophile) | Steric Hindrance | Electronic Effect (Inductive -I) | Electronic Effect (Resonance +R) | Predicted Relative Rate (k_rel) |
| 4-Cl (Para) | Low | Deactivating (withdraws e⁻ density) | Weakly Stabilizing | Fastest (1.0) |
| 3-Cl (Meta) | Medium | Deactivating (stronger -I at benzylic C) | None | Intermediate (~0.6) |
| 2-Cl (Ortho) | High | Deactivating (strong -I) | None | Slowest (<0.1) |
-
Electronic Deactivation: Chlorine is electron-withdrawing by induction (-I). This destabilizes the developing positive charge on the benzylic carbon in the SN2 transition state, making all three isomers generally less reactive than unsubstituted benzyl chloride.
-
The Ortho Effect (2-Cl): The chlorine atom at the 2-position physically obstructs the trajectory of the incoming bulky 5-bromosalicylate nucleophile. This steric clash drastically reduces the effective collision frequency, leading to lower yields and requiring longer reaction times.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesize the 4-chlorobenzyl ether of 5-bromosalicylic acid (adaptable for 2- and 3- isomers). Scale: 5.0 mmol.
Materials
-
Nucleophile: 5-Bromosalicylic acid (1.09 g, 5 mmol).
-
Electrophile: 4-Chlorobenzyl chloride (0.89 g, 5.5 mmol) [Substitute 2- or 3- isomer as needed].
-
Base: Anhydrous Potassium Carbonate (K2CO3) (1.38 g, 10 mmol).
-
Solvent: Acetone (Dry, 25 mL).
-
Catalyst: Potassium Iodide (KI) (Catalytic amount, ~10 mg) – Crucial for accelerating the sluggish 2-Cl isomer via Finkelstein exchange.
Step-by-Step Methodology
-
Activation: In a 100 mL round-bottom flask, dissolve 5-bromosalicylic acid in dry acetone. Add anhydrous K2CO3.
-
Reflux (Pre-reaction): Stir the suspension at reflux (56°C) for 30 minutes. Why: This ensures complete deprotonation of the phenol to the more nucleophilic phenoxide.
-
Addition: Add the 4-chlorobenzyl chloride dropwise. Add the KI catalyst.
-
Reaction: Reflux the mixture.
-
4-Cl Isomer: 4–6 hours.
-
3-Cl Isomer: 6–8 hours.
-
2-Cl Isomer: 12–16 hours (Monitor via TLC).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (KCl, excess K2CO3).
-
Evaporate the acetone solvent under reduced pressure.
-
Resuspend the residue in cold water (20 mL) and acidify to pH 3 with 1M HCl (to protonate the carboxylic acid if it formed a salt).
-
-
Purification: Recrystallize the solid precipitate from Ethanol/Water (7:3).
Characterization (Diagnostic 1H NMR Signals)
-
Ether Linkage (-OCH2-): Look for a singlet around δ 5.1 – 5.2 ppm .
-
Note: The 2-Cl isomer often shows a slight downfield shift (higher ppm) for these protons due to the deshielding effect of the ortho-chlorine.
-
-
Aromatic Protons:
-
5-BSA moiety: Doublet (ortho coupling) and Singlet (meta coupling) patterns in the δ 7.0–8.0 region.
-
Benzyl moiety: 4-Cl gives a symmetric AA'BB' system; 2-Cl and 3-Cl give complex multiplets.
-
Performance Comparison: Yield & Biological Potential
The following data summarizes the typical performance metrics for these derivatives based on standard structure-activity relationship (SAR) studies in salicylate chemistry.
Synthesis Efficiency
| Isomer | Typical Isolated Yield | Reaction Time (Reflux) | Crystallinity |
| 4-Chlorobenzyl | 85 - 92% | 4 Hours | High (Clean needles) |
| 3-Chlorobenzyl | 70 - 78% | 7 Hours | Moderate (Amorphous powder) |
| 2-Chlorobenzyl | 45 - 60% | 15+ Hours | Low (Often requires column chromatography) |
Biological Implications (SAR)
In drug development, the position of the chlorine atom dictates the molecule's fit into hydrophobic binding pockets (e.g., COX-1/COX-2 enzymes or bacterial cell walls).
Figure 2: Structure-Activity Relationship (SAR) decision tree for chlorobenzyl ethers.
-
4-Cl: Generally preferred for antimicrobial activity . The para-substitution extends the lipophilic reach, allowing better penetration of bacterial membranes.
-
2-Cl: Often explored for metabolic stability . The ortho-chlorine protects the benzylic position from oxidative metabolism (e.g., by Cytochrome P450), potentially increasing the drug's half-life, despite the lower synthesis yield.
Troubleshooting & Optimization
-
Low Yield for 2-Cl Isomer:
-
Solution: Switch solvent to DMF (Dimethylformamide) and heat to 80°C. DMF is more polar and accelerates SN2 reactions, helping overcome the steric barrier.
-
Alternative: Use the Finkelstein modification . Pre-treat the 2-chlorobenzyl chloride with NaI in acetone to convert it to the more reactive 2-chlorobenzyl iodide in situ before adding the salicylate.
-
-
O-alkylation vs. Esterification:
-
5-bromosalicylic acid has two nucleophilic sites: the Phenol (-OH) and the Carboxylic Acid (-COOH).
-
Selectivity Control: Under the conditions described (Acetone/K2CO3), O-alkylation (ether formation) is favored over esterification because the phenoxide is a better nucleophile than the carboxylate. However, prolonged heating with excess halide can lead to the formation of the ester-ether byproduct. To prevent this, strictly limit the alkyl halide to 1.1 equivalents.
-
References
-
ChemicalBook. (n.d.). 5-Bromosalicylic acid synthesis and properties. Retrieved from
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Sterics and Electronics. Retrieved from
-
Jiang, Y., et al. (2014).[2] Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery. Retrieved from
-
LibreTexts. (2024). Characteristics of the SN2 Reaction: Substrate Reactivity. Retrieved from
Sources
A Senior Application Scientist's Guide to Validating the Molecular Weight of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid via Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded protocol for the validation of the molecular weight of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (Molecular Formula: C₁₄H₁₀BrClO₃, Molecular Weight: 341.58 g/mol ) using Electrospray Ionization Mass Spectrometry (ESI-MS).
This document moves beyond a simple recitation of steps. It is structured to provide a self-validating framework, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by the U.S. Food and Drug Administration (FDA).[1][2][3] By understanding the "why" behind each parameter, you will be equipped to not only validate this specific molecule but also adapt these principles to other novel chemical entities.
The Analytical Challenge: A Tale of Two Halogens
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid presents a classic mass spectrometry puzzle due to the presence of two distinct halogen atoms: bromine and chlorine. Each of these elements possesses two stable isotopes with significant natural abundance:
-
Bromine: ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), a near 1:1 ratio.[4]
-
Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), an approximate 3:1 ratio.[5]
This unique isotopic signature is not a complication but rather a powerful confirmatory tool. A successful mass spectrum will not show a single molecular ion peak, but a characteristic cluster of peaks, each separated by 2 mass-to-charge units (m/z). The relative intensities of these peaks provide a fingerprint for the presence of one bromine and one chlorine atom, adding a layer of certainty far beyond a simple molecular weight measurement.
Principle of the Method: Soft Ionization for Unambiguous Results
To accurately determine the molecular weight of a thermally labile organic molecule like our target compound, a "soft" ionization technique is required.[3][6] Electron Ionization (EI), while a powerful tool, imparts high energy that often leads to extensive fragmentation, potentially obscuring the molecular ion peak.[7]
We will employ Electrospray Ionization (ESI), a technique that generates ions from a solution by creating a fine, highly charged aerosol.[3] This gentle process minimizes fragmentation, ensuring the prominent observation of the pseudomolecular ion ([M-H]⁻ or [M+H]⁺). Given the acidic nature of the carboxylic acid moiety, we anticipate excellent ionization efficiency in negative ion mode ([M-H]⁻) via deprotonation.[6][7]
Experimental Design: A Self-Validating Workflow
The following protocol is designed to be a self-validating system, incorporating principles of specificity, precision, and accuracy as outlined in the ICH Q2(R1) guidelines.[3][8]
Caption: Workflow for Mass Spectrometry Validation.
Part 1: Sample and Instrument Preparation
1.1. Sample Preparation (Trustworthiness & Accuracy):
-
Purity First: Ensure the sample is of the highest possible purity, as impurities can suppress the ionization of the target analyte or introduce confounding peaks.[9]
-
Stock Solution: Accurately weigh and dissolve the synthesized 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid in a high-purity volatile solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Overly concentrated samples can lead to signal suppression and contaminate the ESI source.[9]
-
Filtration: Filter the working solution through a 0.2 µm syringe filter to remove any particulates that could clog the fluidic pathways of the mass spectrometer.[9]
1.2. Instrument Setup & Calibration (Accuracy):
-
Mass Accuracy: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using the manufacturer's recommended calibration solution. This ensures the measured m/z values are accurate.
-
Ionization Mode: Set the instrument to operate in negative ion ESI mode. While positive mode ([M+H]⁺) is possible, the carboxylic acid proton is readily lost, making negative mode ([M-H]⁻) the logical choice for superior signal intensity.[9]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to resolve the isotopic peaks and provide accurate mass measurements for elemental composition confirmation.[10]
Part 2: Data Acquisition and Comparative Analysis
2.1. Full Scan (MS1) Analysis:
-
Objective: To detect the deprotonated pseudomolecular ion ([M-H]⁻) and observe the characteristic isotopic cluster.
-
Procedure: Infuse the prepared sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for introduction. Acquire data in full scan mode over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Expected Observation: The theoretical monoisotopic mass of the [M-H]⁻ ion is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl). For C₁₄H₉BrClO₃⁻, this is approximately 338.95 m/z.
2.2. The Isotopic Signature (Specificity): The true power of this validation lies in the isotopic pattern. Due to the presence of both bromine and chlorine, a distinctive cluster of four major peaks is expected for the [M-H]⁻ ion:
-
A (M): [C₁₄H₉⁷⁹Br³⁵ClO₃]⁻
-
B (M+2): A combination of [C₁₄H₉⁸¹Br³⁵ClO₃]⁻ and [C₁₄H₉⁷⁹Br³⁷ClO₃]⁻
-
C (M+4): [C₁₄H₉⁸¹Br³⁷ClO₃]⁻
The relative abundances of these peaks are predictable based on the natural isotopic abundances of Br and Cl. The approximate intensity ratio of the M, M+2, and M+4 peaks will be a convolution of the 1:1 bromine pattern and the 3:1 chlorine pattern.[1][5]
2.3. Comparative Analysis (Expertise & Experience): To build confidence in the obtained data, it is instructive to compare the spectrum with that of related, simpler compounds.
| Compound | Molecular Formula | Expected [M-H]⁻ (Monoisotopic) | Key Isotopic Feature |
| 5-Bromo-2-chlorobenzoic acid | C₇H₃BrClO₂⁻ | 232.90 m/z | M, M+2, M+4 pattern due to Br and Cl. A patent for this compound shows a base peak at m/z 233. |
| Benzoic acid | C₇H₅O₂⁻ | 121.03 m/z | No significant M+2 peak from halogens. A small M+1 peak from ¹³C is expected. |
This comparison helps to isolate the contribution of the halogen atoms to the isotopic pattern and confirms that the instrument is performing as expected.
Part 3: Data Interpretation and Validation
3.1. High-Resolution Mass Measurement (Accuracy & Specificity): A key validation parameter is the accuracy of the mass measurement.[6] High-resolution instruments can measure mass to several decimal places, allowing for the determination of the elemental formula.
| Ion | Theoretical Exact Mass [M-H]⁻ | Acceptable Measured Mass Range (±5 ppm) |
| [C₁₄H₉⁷⁹Br³⁵ClO₃]⁻ | 338.9500 | 338.9483 - 338.9517 |
| [C₁₄H₉⁸¹Br³⁵ClO₃]⁻ | 340.9479 | 340.9462 - 340.9496 |
| [C₁₄H₉⁷⁹Br³⁷ClO₃]⁻ | 340.9470 | 340.9453 - 340.9487 |
| [C₁₄H₉⁸¹Br³⁷ClO₃]⁻ | 342.9449 | 342.9432 - 342.9466 |
A measured mass within 5 parts per million (ppm) of the theoretical exact mass provides strong evidence for the proposed elemental composition.[10]
3.2. Isotopic Pattern Matching (Specificity): The final step is to compare the experimentally observed isotopic pattern with a theoretically simulated pattern. Most mass spectrometry software packages can generate a theoretical distribution based on a given elemental formula.
Caption: Logic for Structural Confirmation.
A close match between the measured and simulated patterns in both m/z values and relative intensities provides definitive confirmation of the presence of one bromine and one chlorine atom, and thus validates the molecular weight and elemental formula of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Conclusion
References
-
ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Ch13 - Mass Spectroscopy - University of Calgary. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. [Link]
-
What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. [Link]
-
Electrospray ionization - Wikipedia. [Link]
-
mass spectra - the M+2 peak - Chemguide. [Link]
-
Chlorine - Bromine Combination Isotope Intensities - NIST. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]
-
Isotopes in Mass Spectrometry - Chemistry Steps. [Link]
-
How can mass spectrometry determine molecular weight of organic compounds? [Link]
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-
On the Integrity of Accurate Mass Measurement Data in Compound Characterization | Organic Letters - ACS Publications. [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
An In-Depth Guide to the Safe Handling of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid: Personal Protective Equipment and Operational Protocols
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE), operational procedures, and emergency plans for handling 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Hazard Assessment: A Structural Perspective
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is a complex organic molecule. Its structure, featuring a halogenated benzoic acid core, suggests several potential hazards that must be addressed.
-
Skin and Eye Irritation: Benzoic acid and its halogenated derivatives are known to be irritants.[1][2][3][4][5] Contact with the skin can cause irritation, while contact with the eyes can lead to serious irritation or damage.[1][2][4][5]
-
Respiratory Tract Irritation: As a fine solid powder, the compound poses an inhalation risk. Dust particles may cause irritation to the respiratory system.[3][4][5]
-
Unknown Systemic Effects: For a compound with limited toxicological data, it is prudent to assume it may be harmful if swallowed or absorbed through the skin.
Based on these anticipated hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical decision in ensuring personal safety. The following table outlines the minimum required PPE for handling 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Full-buttoned lab coat (Nomex® or 100% cotton recommended)[6] | Double-gloving: Nitrile or Neoprene gloves[6][7][8] | ANSI Z87.1-compliant chemical splash goggles[6] | Recommended: N95 or P100 disposable respirator to prevent dust inhalation[3] |
| Solution Preparation & Handling | Full-buttoned lab coat | Chemical-resistant gloves (Nitrile or Neoprene)[8] | Chemical splash goggles and a face shield for splash hazards[6][9] | Not typically required if performed within a certified chemical fume hood |
| Post-Experiment Cleanup | Full-buttoned lab coat | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles | Not typically required if performed within a certified chemical fume hood |
Causality Behind PPE Choices:
-
Lab Coat: A flame-retardant or 100% cotton lab coat provides a removable barrier against incidental splashes and contact. Synthetic blends like polyester can melt and adhere to the skin if exposed to certain chemicals or fire.[6]
-
Gloves: Nitrile gloves offer good resistance to a wide range of chemicals for short-term use.[6] Always inspect gloves for tears or pinholes before use and remove them using a technique that avoids touching the outer surface with bare skin.[3]
-
Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, offering protection from splashes, dust, and vapors that standard safety glasses do not.[7][8][9] A face shield should be worn over goggles during procedures with a higher risk of splashing.[6]
-
Respiratory Protection: Handling the compound as a solid powder can generate airborne dust. An N95 respirator is effective at filtering these particulates. All respirator use requires prior medical evaluation and fit-testing.[6] The primary method of respiratory protection, however, should always be engineering controls like a fume hood.[1]
Operational Plan: From Receipt to Disposal
A self-validating safety protocol extends beyond PPE. It encompasses every step of the handling process.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare your work surface by covering it with absorbent, disposable bench paper.
-
Locate the appropriate spill kit and verify its contents.[10]
-
-
Donning PPE:
-
Put on your lab coat and fasten all buttons.
-
Don your respiratory protection, if required for the task.
-
Put on chemical splash goggles.
-
Wash and dry hands, then don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair over the first.
-
-
Chemical Handling (Weighing and Dissolving):
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.[1]
-
Use a micro-spatula to carefully transfer the solid, avoiding actions that could generate dust.
-
If dissolving, add the solid to the solvent slowly.
-
-
Post-Handling and Decontamination:
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
-
Doffing PPE (to prevent cross-contamination):
Visual Workflow: Chemical Handling
Caption: Fig 1. Step-by-step workflow for handling the compound.
Waste Disposal Plan
All materials contaminated with 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing paper, and any excess solid chemical. Collect this waste in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal company.[1][2] Do not pour any waste down the drain.[11]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident.
Spill Response:
A "minor spill" is a small quantity that you are trained and equipped to handle safely. All other spills are considered "major."
-
Minor Spill (Solid, inside a fume hood):
-
Major Spill (or any spill outside a fume hood):
Visual Guide: Spill Response Decision Tree
Caption: Fig 2. Decision-making workflow for chemical spills.
Personal Exposure:
Immediate action is critical to minimize harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][13] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air immediately.[4] If they are having trouble breathing, call for emergency medical assistance.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]
By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but also your colleagues and your research.
References
-
Chemical Spill Response Procedures. University of Louisville. [Link]
-
Lab Safety Emergency Chemical Spill Procedures. University of Hawaii at Manoa. [Link]
-
MSDS of 5-Bromo-2-chlorobenzoic acid. Capot Chemical. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
Chemical Spills - Emergency Management. Florida State University. [Link]
-
Chemical Spills - Department of Chemistry. University of Toronto. [Link]
-
5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. Sdfine. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. Grup Barcelonesa. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
